molecular formula C9H8BrMgN B14645748 magnesium;2-methylindol-1-ide;bromide CAS No. 56479-11-9

magnesium;2-methylindol-1-ide;bromide

Cat. No.: B14645748
CAS No.: 56479-11-9
M. Wt: 234.38 g/mol
InChI Key: SZCRPUIDMVEWBB-UHFFFAOYSA-M
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Description

Magnesium;2-methylindol-1-ide;bromide is a compound that belongs to the class of organomagnesium compounds, commonly known as Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a 2-methylindol-1-ide group and a bromide ion. The indole ring system is a significant heterocyclic structure found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-methylindol-1-ide;bromide typically involves the reaction of 2-methylindole with magnesium in the presence of a bromide source. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the Grignard reagent from reacting with water . The general reaction can be represented as follows: [ \text{2-Methylindole} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methylindol-1-ide;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;2-methylindol-1-ide;bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;2-methylindol-1-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the indole nitrogen, enhancing the nucleophilicity of the carbon atom. This allows the compound to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;indol-1-ide;bromide
  • Magnesium;2-methylpyrrol-1-ide;bromide
  • Magnesium;2-methylpyridin-1-ide;bromide

Uniqueness

Magnesium;2-methylindol-1-ide;bromide is unique due to the presence of the indole ring system, which imparts specific reactivity and selectivity in organic synthesis. The methyl group at the 2-position further enhances its nucleophilicity compared to unsubstituted indole derivatives .

Properties

CAS No.

56479-11-9

Molecular Formula

C9H8BrMgN

Molecular Weight

234.38 g/mol

IUPAC Name

magnesium;2-methylindol-1-ide;bromide

InChI

InChI=1S/C9H8N.BrH.Mg/c1-7-6-8-4-2-3-5-9(8)10-7;;/h2-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

SZCRPUIDMVEWBB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=CC=CC=C2[N-]1.[Mg+2].[Br-]

Origin of Product

United States

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